molecular formula C12H9Cl2NOS B10973403 2,6-dichloro-N-(thiophen-2-ylmethyl)benzamide

2,6-dichloro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B10973403
M. Wt: 286.2 g/mol
InChI Key: UGAJJZRJLHIOGC-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(thiophen-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H9Cl2NOS It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzene ring, a thiophene ring attached via a methylene bridge, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(thiophen-2-ylmethyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with thiophen-2-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(thiophen-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the amide group can be reduced to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2,6-diamino-N-(thiophen-2-ylmethyl)benzamide.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Corresponding amines.

    Hydrolysis: 2,6-dichlorobenzoic acid and thiophen-2-ylmethanamine.

Scientific Research Applications

2,6-dichloro-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
  • 2,6-dichloro-N-(3-chloro-5-(trifluoromethyl)-2-pyridylmethyl)benzamide

Uniqueness

2,6-dichloro-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H9Cl2NOS

Molecular Weight

286.2 g/mol

IUPAC Name

2,6-dichloro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C12H9Cl2NOS/c13-9-4-1-5-10(14)11(9)12(16)15-7-8-3-2-6-17-8/h1-6H,7H2,(H,15,16)

InChI Key

UGAJJZRJLHIOGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=CS2)Cl

Origin of Product

United States

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